molecular formula C11H14OS2 B14791153 (3,5-Bis(methylthio)phenyl)propanal

(3,5-Bis(methylthio)phenyl)propanal

Katalognummer: B14791153
Molekulargewicht: 226.4 g/mol
InChI-Schlüssel: IIMSZOXJQKJXNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Bis(methylthio)phenyl)propanal is an organic compound with the molecular formula C11H14OS2 and a molecular weight of 226.36 g/mol It is characterized by the presence of two methylthio groups attached to a benzene ring, which is further connected to a propanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethylthiobenzene with propanal under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for (3,5-Bis(methylthio)phenyl)propanal are not widely documented. the process would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled environments to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Bis(methylthio)phenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,5-Bis(methylthio)phenyl)propanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3,5-Bis(methylthio)phenyl)propanal involves its interaction with specific molecular targets. The methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propanal group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,5-Bis(methylthio)phenyl)propanal is unique due to the presence of both methylthio groups and a propanal group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H14OS2

Molekulargewicht

226.4 g/mol

IUPAC-Name

3-[3,5-bis(methylsulfanyl)phenyl]propanal

InChI

InChI=1S/C11H14OS2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

IIMSZOXJQKJXNJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=CC(=C1)CCC=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.